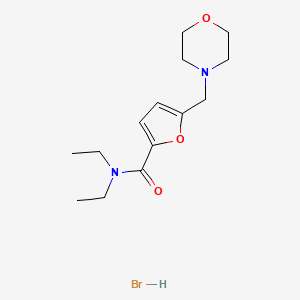
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves its interaction with the 5-HT1A receptor. This receptor is located in various regions of the brain, including the hippocampus, prefrontal cortex, and amygdala, which are involved in the regulation of mood and anxiety. By activating the 5-HT1A receptor, this compound can increase the release of serotonin, a neurotransmitter that is known to play a key role in the regulation of mood and anxiety. This leads to an overall reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential as an antidepressant and anxiolytic agent. This compound has also been found to enhance the effects of other antidepressant drugs, such as fluoxetine, suggesting its potential as an adjunctive therapy. Additionally, this compound has been found to improve cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine for lab experiments is its high affinity and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in the regulation of mood, anxiety, and stress. Additionally, this compound has been found to exhibit a good safety profile in animal models, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine. One potential direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to explore its potential as a cognitive enhancer in humans, particularly in individuals with cognitive impairments. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more water-soluble analogs of this compound could improve its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, and cognitive impairment. Its high affinity and selectivity for the 5-HT1A receptor make it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. Further research is needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent in humans.
Synthesis Methods
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 5-bromo-2-methoxybenzylamine with 3-methoxyphenylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of the desired product, which can be purified using various chromatographic techniques. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the 5-HT1A receptor, which is a subtype of the serotonin receptor that plays a crucial role in the regulation of mood, anxiety, and stress. This compound has been shown to act as a partial agonist of the 5-HT1A receptor, which means that it can activate this receptor but with less efficacy than the full agonist.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-23-18-5-3-4-17(13-18)22-10-8-21(9-11-22)14-15-12-16(20)6-7-19(15)24-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSCRLBZWIPFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)


![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4948771.png)

![2-{[2-(2,4-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B4948803.png)


![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4948817.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4948824.png)
![N-cyclopentyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4948831.png)
